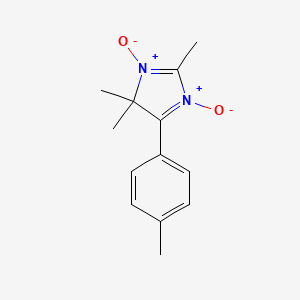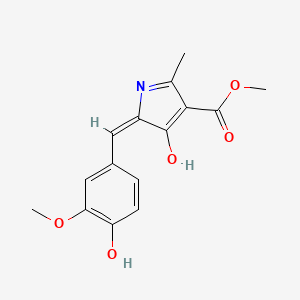
2,4,4-trimethyl-5-(4-methylphenyl)-4H-imidazole 1,3-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is a complex organic compound with a unique structure that includes both imidazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole ring, followed by the introduction of the phenyl group and the trimethyl substituents. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or signaling pathways. This interaction can lead to various biological effects, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylphenol: Shares the trimethylphenyl group but lacks the imidazole ring.
2,4,4-Trimethyl-1-pentanol: Contains the trimethyl group but has a different core structure.
2,5,5-Trimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide: Similar imidazole structure with different substituents.
Uniqueness
2,4,4-TRIMETHYL-5-(4-METHYLPHENYL)-4H-IMIDAZOLE-1,3-DIIUM-1,3-BIS(OLATE) is unique due to its combination of imidazole and phenyl groups with multiple methyl substituents. This structure provides distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2,4,4-trimethyl-5-(4-methylphenyl)-1,3-dioxidoimidazole-1,3-diium |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-7-11(8-6-9)12-13(3,4)15(17)10(2)14(12)16/h5-8H,1-4H3 |
InChI Key |
LOUVHPCULNWHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C(=[N+](C2(C)C)[O-])C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(7Z)-7-(3-bromobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11615668.png)
![Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11615672.png)

![(6Z)-5-imino-6-({1-[3-(4-methylphenoxy)propyl]-1H-pyrrol-2-yl}methylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11615676.png)
![(4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B11615687.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615694.png)

![3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11615713.png)

![1-(9H-carbazol-9-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11615724.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11615731.png)
![2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615734.png)
![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11615738.png)
